molecular formula C8H10N2O3 B3322630 3-Methoxy-4-nitrobenzylamine CAS No. 149555-78-2

3-Methoxy-4-nitrobenzylamine

Cat. No. B3322630
CAS RN: 149555-78-2
M. Wt: 182.18 g/mol
InChI Key: MYKAZHUXAFBMQZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Reactions at the benzylic position are very important for synthesis problems .


Molecular Structure Analysis

The molecular structure of “3-Methoxy-4-nitrobenzylamine” can be determined using various spectroscopic techniques. For instance, the analysis of similar compounds was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Chemical Reactions Analysis

The chemical reactions involving “3-Methoxy-4-nitrobenzylamine” can be complex and varied. For instance, reactions at the benzylic position are very important for synthesis problems . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methoxy-4-nitrobenzylamine” can be determined using various methods. For instance, the refractive index and density of similar compounds have been reported . The compound is also described as a light yellow to beige crystalline powder .

Scientific Research Applications

Protective Group in Organic Synthesis

3-Methoxy-4-nitrobenzylamine and related compounds are used as protective groups in organic synthesis. For example, the 4-nitrobenzyl group is used for protecting hydroxyl functions. This group can be selectively removed in the presence of other benzyl-type protecting groups, a useful feature in complex organic syntheses (Kukase et al., 1990).

Material Science and Polymer Research

In material science, derivatives of 3-Methoxy-4-nitrobenzylamine are utilized in the synthesis of polymers with unique properties. For instance, a cationic polymer was synthesized using a photolabile o-nitrobenzyl carboxymethyl pendant moiety. This polymer can switch its form upon light irradiation, a property that could be applied in DNA condensation and release, as well as switching antibacterial activity (Sobolčiak et al., 2013).

Intermediate in Chemical Synthesis

3-Methoxy-4-nitrobenzylamine serves as an intermediate in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of 3-methoxy-4-chloro-5-nitrobenzonitrile, a significant intermediate in the attempted synthesis of maytansine (Sun & Kao, 1981).

Synthesis of Secondary Amines

This compound is also involved in the synthesis of secondary amines from primary amines. The process involves the use of 2-nitrobenzenesulfonamides, with 3-Methoxy-4-nitrobenzylamine playing a key role in these transformations (Kurosawa et al., 2003).

Antimicrobial Activity

Compounds structurally related to 3-Methoxy-4-nitrobenzylamine have been synthesized and evaluated for their antimicrobial activity. These compounds have shown effectiveness against certain bacterial strains, indicating potential applications in medicinal chemistry (Kumar et al., 2011).

Drug Delivery and Tissue Engineering

Derivatives of 3-Methoxy-4-nitrobenzylamine can be used in the development of drug delivery systems and tissue engineering. For example, dibenzylideneacetone (DBA) analogs, which relate to 3-Methoxy-4-nitrobenzylamine, have been encapsulated in poly(lactic acid) membranes for potential applications in these fields (Alcántara Blanco et al., 2020).

Safety and Hazards

Safety data sheets provide information on the potential hazards of “3-Methoxy-4-nitrobenzylamine”. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental release, it is advised to ensure adequate ventilation and use personal protective equipment .

properties

IUPAC Name

(3-methoxy-4-nitrophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-13-8-4-6(5-9)2-3-7(8)10(11)12/h2-4H,5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKAZHUXAFBMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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